GW280264X

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GW280264X es un potente inhibidor de ADAM10 y ADAM17, que son miembros de la familia de Desintegrinas y Metalopeptidasas (ADAM). Estas enzimas desempeñan papeles cruciales en varios procesos fisiológicos y patológicos, incluida la adhesión celular, la migración y la proteólisis . El compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la neurología y la oncología .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GW280264X implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica típicamente utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

GW280264X se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados se pueden utilizar para estudiar la relación estructura-actividad y optimizar las propiedades del compuesto para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Enhanced Chemotherapy Efficacy

Case Study: Combination with Cisplatin

A significant application of GW280264X is its use in enhancing the efficacy of cisplatin, a common chemotherapeutic agent. Research demonstrated that the combination of this compound with cisplatin resulted in markedly reduced cell viability across multiple cancer cell lines compared to cisplatin alone. Specifically, the combination treatment led to:

- Synergistic Effects : The drug interaction was quantified using the Dose Reduction Index (DRI), indicating a synergistic effect where lower concentrations of cisplatin were needed to achieve similar cytotoxic effects when combined with this compound .

- Caspase Activation : The combination significantly increased caspase activity, an indicator of apoptosis, leading to enhanced cell death .

In 3D tumor spheroid cultures, the efficacy of cisplatin was further amplified by this compound, demonstrating its potential as a valuable adjunct in chemotherapy protocols for ovarian cancer .

Immunomodulatory Effects

Role in Tumor Microenvironment

This compound has been studied for its immunomodulatory properties, particularly concerning tumor-associated inflammation. Inhibition of ADAM17 by this compound has shown promise in modulating the tumor microenvironment by:

- Reducing Inflammatory Mediators : Studies indicated that this compound could decrease levels of pro-inflammatory cytokines and metalloproteinases, which are often elevated in tumor settings .

- Impact on Tumor Growth : By targeting ADAM17, this compound may help in reducing tumor growth and metastasis through its effects on cellular signaling pathways involved in inflammation .

Potential in Ovarian Cancer Treatment

Case Study: Combination with Olaparib

Another noteworthy application of this compound is its combination with olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. This combination has been investigated for its potential to overcome resistance mechanisms in ovarian cancer:

- Increased Efficacy : The dual treatment resulted in enhanced anti-tumor activity compared to olaparib alone, suggesting that ADAM17 inhibition may sensitize tumors to PARP inhibition .

- Mechanistic Insights : The study highlighted that this compound could modulate pathways that contribute to therapeutic resistance, making it a candidate for further clinical exploration .

Anti-inflammatory Applications

Research Findings

This compound has also been explored for its anti-inflammatory properties beyond oncology:

- Reduction of Oxidative Stress : Studies have shown that this compound can mitigate oxidative stress and inflammation markers in various models, suggesting its utility in treating inflammatory diseases .

- Therapeutic Potential : The compound's ability to inhibit ADAM17 may provide new avenues for developing therapies aimed at chronic inflammatory conditions .

Data Summary Table

Mecanismo De Acción

GW280264X ejerce sus efectos al inhibir la actividad enzimática de ADAM10 y ADAM17. Estas enzimas están involucradas en la escisión de varias proteínas de la superficie celular, incluidas las citoquinas, los factores de crecimiento y las moléculas de adhesión. Al inhibir estas enzimas, this compound modula las vías de señalización celular y afecta procesos como la adhesión celular, la migración y la proliferación .

Comparación Con Compuestos Similares

Compuestos Similares

GI254023X: Un inhibidor específico de ADAM10.

TAPI-1: Un inhibidor de amplio espectro de metaloproteinasas, incluida ADAM17.

DPC333: Un inhibidor de ADAM17 con una estructura química diferente.

Unicidad de GW280264X

This compound es único debido a su potente e selectiva inhibición tanto de ADAM10 como de ADAM17. Esta doble inhibición lo convierte en una herramienta valiosa para estudiar los roles combinados de estas enzimas en varios procesos biológicos. Además, su alta potencia y especificidad lo convierten en un candidato atractivo para el desarrollo terapéutico .

Actividad Biológica

GW280264X is a potent inhibitor targeting the disintegrin and metalloproteinase enzymes ADAM10 and ADAM17, which play crucial roles in various biological processes, including cell signaling, inflammation, and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and proliferation, and its potential therapeutic applications based on recent research findings.

ADAM10 and ADAM17 Functions

ADAM10 and ADAM17 are involved in the shedding of membrane proteins, which can influence cell communication and immune responses. Inhibition of these enzymes has been shown to enhance immune recognition of tumor cells by increasing the expression of ligands for natural killer (NK) cells, such as ULBP2 .

Inhibition Studies

Research indicates that this compound effectively inhibits both ADAM10 and ADAM17 activity. For instance, studies demonstrated that treatment with this compound resulted in significant upregulation of ULBP2 in glioma-initiating cells (GIC), enhancing their recognition by NK cells .

Effects on Cell Viability and Proliferation

Cytotoxicity Assays

In vitro experiments have shown that this compound can significantly reduce cell viability when combined with chemotherapeutic agents like cisplatin. For example, a study reported that the combination treatment led to lower IC50 values across multiple cell lines, indicating a synergistic effect that enhances the cytotoxicity of cisplatin . The following table summarizes key findings from such studies:

| Treatment Combination | IC50 Reduction (%) | Synergistic Effect |

|---|---|---|

| This compound + Cisplatin | 18-61% | Strong synergy |

| GI254023X + Cisplatin | Minor effect | No significant synergy |

Case Studies

-

Enhanced Immune Response in Cancer

A study explored the effects of this compound on GICs and found that inhibition of ADAM10 and ADAM17 led to increased immune recognition through enhanced NKG2DL expression. This suggests potential for using this compound in immunotherapy strategies against gliomas . -

Inflammation Regulation

In models of acute lung injury, this compound treatment resulted in reduced inflammatory cytokine release (e.g., TNF-α and IL-6) and decreased neutrophil recruitment to the lungs following endotoxin challenge. This highlights its potential use in treating inflammatory diseases . -

Combination Therapy with Cisplatin

In ovarian cancer spheroid models, the combination of this compound with cisplatin not only reduced cell viability but also enhanced apoptotic signaling pathways (caspase activation), demonstrating its effectiveness in reducing drug resistance .

Research Findings

Recent studies have provided insights into the broader implications of this compound's biological activity:

- Regulation of Cytokine Release : this compound was shown to suppress TNF-α release significantly during inflammatory responses, indicating its role in modulating immune signaling pathways .

- Impact on Platelet Function : Research has indicated that this compound affects platelet activation through its inhibition of ADAM17, suggesting potential applications in thrombotic disorders .

- Cell Surface Expression Modulation : The compound alters the expression levels of various adhesion molecules on endothelial cells, which could influence vascular permeability and leukocyte migration during inflammation .

Propiedades

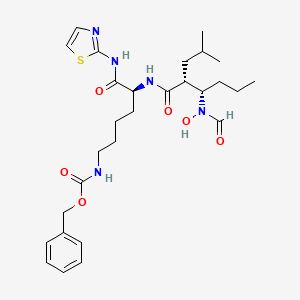

IUPAC Name |

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLITFHSZNZMQ-SGNDLWITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.